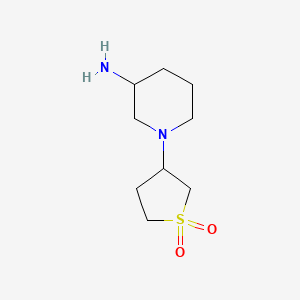
2'-TES-Cabazitaxel (CBZM02)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-TES-Cabazitaxel (CBZM02) is a derivative of cabazitaxel, a chemotherapy drug used primarily for the treatment of metastatic castration-resistant prostate cancer. The compound is known for its enhanced stability and efficacy due to the presence of a triethylsilyl (TES) group, which improves its pharmacokinetic properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-TES-Cabazitaxel involves multiple steps, starting from the precursor 10-deacetylbaccatin III. The key steps include the protection of hydroxyl groups, selective acylation, and introduction of the TES group. The reaction conditions typically involve the use of organic solvents like dichloromethane and reagents such as triethylamine and TES chloride .
Industrial Production Methods
Industrial production of 2’-TES-Cabazitaxel follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the final product meets pharmaceutical standards .
化学反応の分析
Types of Reactions
2’-TES-Cabazitaxel undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, affecting the compound’s activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the TES group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2’-TES-Cabazitaxel, each with distinct pharmacological properties .
科学的研究の応用
2’-TES-Cabazitaxel has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its effects on cellular processes and its potential as a tool in cell biology research.
Medicine: Primarily researched for its anticancer properties, particularly in prostate cancer treatment.
Industry: Utilized in the pharmaceutical industry for the development of new chemotherapeutic agents.
作用機序
2’-TES-Cabazitaxel exerts its effects by binding to tubulin and promoting its assembly into microtubules while simultaneously inhibiting their disassembly. This leads to the stabilization of microtubules, resulting in the inhibition of mitotic and interphase cellular functions. The compound targets the beta-tubulin subunit, preventing cell division and leading to cell death .
類似化合物との比較
Similar Compounds
Cabazitaxel: The parent compound, used in chemotherapy.
Docetaxel: Another taxane derivative with similar mechanisms but different pharmacokinetic properties.
Paclitaxel: A widely used chemotherapeutic agent with a similar mechanism of action but different clinical applications.
Uniqueness
2’-TES-Cabazitaxel is unique due to the presence of the TES group, which enhances its stability and efficacy compared to its parent compound, cabazitaxel. This modification allows for better pharmacokinetic properties, making it a more effective chemotherapeutic agent .
特性
分子式 |
C51H71NO14Si |
|---|---|
分子量 |
950.2 g/mol |
IUPAC名 |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-15-[(2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C51H71NO14Si/c1-14-67(15-2,16-3)66-40(38(32-23-19-17-20-24-32)52-46(57)65-47(6,7)8)45(56)62-34-28-51(58)43(63-44(55)33-25-21-18-22-26-33)41-49(11,42(54)39(60-13)37(30(34)4)48(51,9)10)35(59-12)27-36-50(41,29-61-36)64-31(5)53/h17-26,34-36,38-41,43,58H,14-16,27-29H2,1-13H3,(H,52,57)/t34-,35-,36+,38-,39+,40+,41-,43-,49+,50-,51+/m0/s1 |
InChIキー |
STIJGKTXRCUORT-CEPOORRRSA-N |
異性体SMILES |
CC[Si](CC)(CC)O[C@H]([C@H](C1=CC=CC=C1)NC(=O)OC(C)(C)C)C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)OC)(C(=O)[C@@H](C(=C2C)C3(C)C)OC)C)OC(=O)C6=CC=CC=C6)O |
正規SMILES |
CC[Si](CC)(CC)OC(C(C1=CC=CC=C1)NC(=O)OC(C)(C)C)C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)OC)(C(=O)C(C(=C2C)C3(C)C)OC)C)OC(=O)C6=CC=CC=C6)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-[N'-tert-butyl-N-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]carbamimidoyl]-4-(trifluoromethyl)benzamide](/img/structure/B13440446.png)




![(3R)-6-[(1E,3E,5E)-deca-1,3,5-trienyl]-1,2-dimethylpiperidin-3-ol](/img/structure/B13440471.png)


